Tas-108

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

TAS-108, also known as SR-16234, is a synthetic steroid hormone developed as a potential treatment for breast cancer, particularly in patients who have developed resistance to tamoxifen. It exhibits antiestrogenic properties and selectively binds to estrogen receptors, notably estrogen receptor alpha (ERα), while demonstrating tissue-selective agonist activity in certain systems such as bone and cardiovascular tissues. This unique profile allows TAS-108 to act as an antiestrogen in the breast and uterus while functioning like estrogen in other tissues, making it a promising candidate for targeted cancer therapies .

TAS-108 undergoes several metabolic transformations within the body. The primary pathways include:

- Conjugation of the 3-hydroxyl group

- Steroid ring hydroxylation

- N-oxidation, resulting in N-oxide and N-deethylated forms.

The compound is predominantly metabolized by cytochrome P450 enzyme CYP3A4 in the human liver. Following oral administration, TAS-108 and its metabolite deethylated-TAS-108 achieve higher concentrations in tumor tissues compared to serum, indicating significant tissue selectivity .

TAS-108 has demonstrated notable antitumor activity against tamoxifen-resistant breast cancer cell lines in preclinical studies. Its mechanism of action differs from that of tamoxifen and fulvestrant, primarily through its strong binding affinity to estrogen receptors. In clinical trials, TAS-108 has shown a favorable safety profile, with common adverse effects including hot flashes, headache, and nausea. Importantly, it does not appear to induce endometrial stimulation, which is a concern with other antiestrogens .

The synthesis of TAS-108 involves complex organic chemistry techniques that allow for the construction of its steroidal framework. While specific synthetic routes are not detailed in the available literature, typical methods would include:

- Steroidal backbone modification: Altering existing steroid structures to incorporate functional groups that enhance binding affinity to estrogen receptors.

TAS-108 is primarily being investigated for its application in treating breast cancer, especially in cases where conventional therapies like tamoxifen have failed. Its ability to selectively target estrogen receptors makes it a potential candidate for personalized medicine approaches in oncology. Additionally, its tissue-selective action may reduce the risk of side effects typically associated with broader-spectrum antiestrogens .

Interaction studies with TAS-108 have focused on its pharmacokinetics and how it interacts with various metabolic pathways. Key findings include:

- Absorption: The drug is rapidly absorbed after oral administration.

- Distribution: Higher concentrations are found in tumor tissues compared to plasma.

- Metabolism: Primarily mediated by CYP3A4, indicating potential interactions with other drugs metabolized by this enzyme.

These studies are essential for understanding how TAS-108 can be effectively integrated into treatment regimens alongside other medications .

TAS-108 shares similarities with several other steroidal antiestrogens but stands out due to its unique binding profile and tissue selectivity. Here are some comparable compounds:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Tamoxifen | Selective Estrogen Receptor Modulator | Known for endometrial stimulation risk |

| Fulvestrant | Pure Estrogen Receptor Antagonist | Administered via injection; no oral bioavailability |

| Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; less effective against breast cancer |

| Anastrozole | Aromatase Inhibitor | Reduces estrogen production; different mechanism than antiestrogens |

TAS-108’s ability to act as an agonist in non-breast tissues while inhibiting growth in breast cancer cells differentiates it from these compounds, making it a potential breakthrough in targeted cancer therapy .

Retrosynthetic analysis of TAS-108 reveals a strategic disconnection pattern centered on the steroid backbone modifications and side chain incorporation [1]. The target molecule can be deconstructed into three key synthetic fragments: the modified estrane steroid nucleus, the vanillic acid diethylamide side chain, and the 7α-methyl substituent [2] [1].

The primary retrosynthetic approach identifies estrone 3-methyl ether as the optimal starting material due to its commercial availability and established chemistry [1] [3]. This strategy enables efficient construction of the complex steroid framework through well-precedented transformations including Horner-Emmons olefination, Birch reduction, and selective functionalization reactions [1] [4].

Alternative retrosynthetic pathways have been explored utilizing different starting materials, but the estrone-based approach consistently provides superior yields and more straightforward synthetic sequences [1]. The disconnection strategy prioritizes early introduction of the 7α-methyl group through controlled reduction and alkylation sequences, followed by late-stage installation of the complex side chain through nucleophilic substitution reactions [1] [5].

Primary Synthetic Pathways

Starting Materials Selection

Estrone 3-methyl ether serves as the preferred starting material for TAS-108 synthesis due to its favorable reactivity profile and commercial availability [1] [3]. This compound, with the molecular formula C₁₉H₂₄O₂ and molecular weight of 284.39 g/mol, provides the essential steroid backbone with appropriately positioned functional groups for subsequent transformations [6] [3].

The selection criteria for starting materials emphasized structural compatibility with the target molecule, synthetic accessibility, and cost-effectiveness [1]. Estrone 3-methyl ether meets these requirements by providing the correct steroid skeleton with a protected phenolic hydroxyl group and an appropriately positioned ketone for further functionalization [3] [7]. Alternative starting materials including estradiol derivatives and synthetic steroid precursors were evaluated but proved less efficient in terms of overall synthetic economy [1].

Reaction Conditions Optimization

The Horner-Emmons condensation represents the first critical transformation, requiring careful optimization of reaction parameters [1] [8]. Optimal conditions employ triethyl phosphonoacetate as the phosphonate reagent under basic conditions, typically using sodium hydride or potassium tert-butoxide as the base [8] [9]. Temperature control proves crucial, with reactions conducted at 0°C to room temperature to minimize side reactions and maximize E-selectivity [8].

Birch reduction conditions require precise control of stoichiometry and reaction environment [1] [10]. The reduction employs sodium metal in liquid ammonia with ethanol as the proton source, conducted under anhydrous conditions at -78°C [10] [11]. The reaction proceeds through formation of a radical anion intermediate, requiring careful monitoring to achieve complete reduction while preserving the desired stereochemistry [10] [12].

Subsequent transformations including protection, alkylation, and coupling reactions each require specific optimization to achieve high yields and selectivity [1]. Protection of the hydroxyl group utilizes dihydropyran under acidic conditions, while methylation employs lithium diisopropylamide and methyl iodide under carefully controlled temperature conditions [1].

Critical Intermediate Formation

The formation of the α-methyl ketone intermediate represents a critical step requiring stereoselective alkylation [1]. This transformation proceeds through generation of the lithium enolate using lithium diisopropylamide at -78°C, followed by addition of methyl iodide to introduce the 7α-methyl substituent [1]. The stereochemistry of this alkylation determines the final configuration of the target molecule, requiring careful control of reaction conditions including temperature, solvent, and reagent stoichiometry [1].

The mesylate intermediate formation enables subsequent nucleophilic substitution reactions [1]. Conversion of the hydroxyl group to the corresponding methanesulfonate ester employs methanesulfonyl chloride in the presence of triethylamine, providing an activated leaving group for the coupling reaction with vanillic acid diethylamide [1] [13].

Alternative Synthetic Routes

SR 16234 Synthesis Pathway

The SR 16234 synthetic pathway represents an alternative approach to TAS-108 synthesis, utilizing modified reaction sequences and different protecting group strategies [1] [14]. This route employs similar starting materials but incorporates alternative methodologies for key transformations, including modified Birch reduction conditions and alternative coupling strategies for side chain installation [1].

The SR 16234 pathway demonstrates comparable efficiency to the primary synthetic route while offering advantages in terms of reaction scalability and intermediate stability [1] [14]. Key differences include the use of different protecting groups for the phenolic hydroxyl group and alternative methods for introducing the 7α-methyl substituent [1]. This approach has been successfully employed in process development applications where specific reaction conditions or equipment limitations favor alternative methodologies [1] [14].

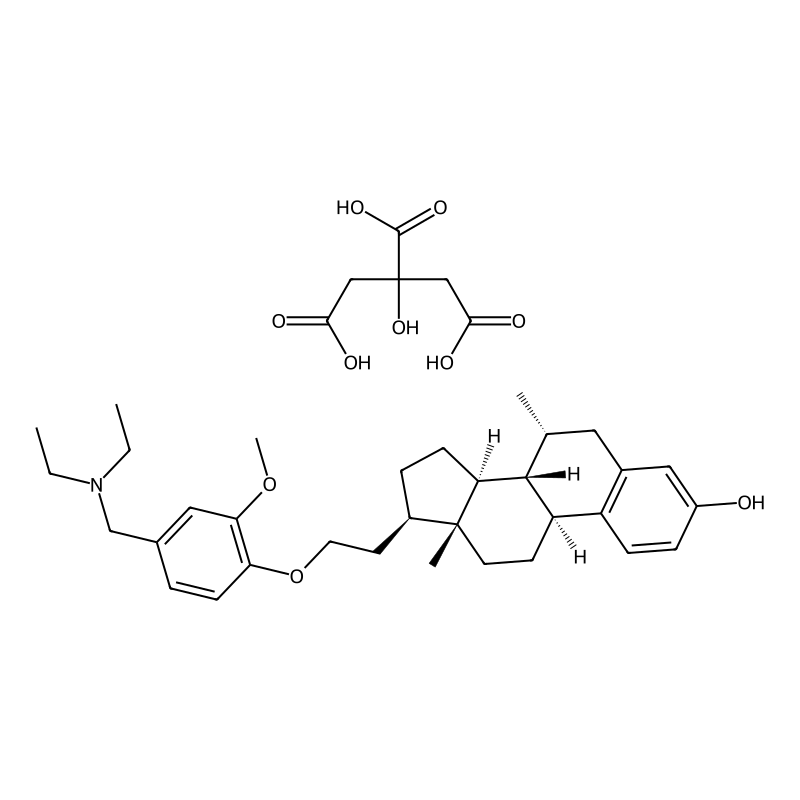

TAS-108 Citrate Salt Formation

The final step in TAS-108 synthesis involves formation of the citrate salt through acid-base neutralization [1] [15]. This transformation employs citric acid in appropriate stoichiometric ratios to generate the pharmacologically active salt form [1]. The citrate salt formation serves multiple purposes including improved stability, enhanced solubility, and standardized pharmaceutical formulation [15] [16].

Optimization of the salt formation process requires careful control of pH, temperature, and crystallization conditions to ensure consistent product quality [1]. The process typically involves dissolution of the free base in an appropriate solvent system, followed by addition of citric acid solution and controlled crystallization to yield the pure citrate salt [1] [15]. Alternative salt forms have been investigated, but the citrate salt demonstrates optimal pharmaceutical properties including stability and bioavailability [15].

Purification and Characterization Techniques

Chromatographic Separation Methods

Chromatographic purification of TAS-108 intermediates and final product employs multiple complementary techniques to achieve the required purity standards [1]. Silica gel column chromatography serves as the primary purification method for most synthetic intermediates, utilizing gradient elution systems with hexane-ethyl acetate or dichloromethane-methanol solvent combinations [1].

High-performance liquid chromatography provides both analytical and preparative capabilities for critical purification steps [1]. Reversed-phase HPLC using C18 columns with acetonitrile-water mobile phases enables separation of closely related impurities and stereoisomers [1]. The method development process requires optimization of mobile phase composition, gradient profiles, and detection wavelengths to achieve baseline resolution of target compounds from potential impurities [1].

Preparative HPLC proves particularly valuable for purification of the final TAS-108 citrate salt, enabling removal of trace impurities and achievement of pharmaceutical-grade purity standards exceeding 99% [1] [17]. The scale-up of preparative HPLC methods requires consideration of column capacity, injection volumes, and collection strategies to maintain separation efficiency while maximizing throughput [1].

Spectroscopic Confirmation Protocols

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation for TAS-108 and synthetic intermediates [1]. Proton NMR analysis enables verification of the steroid backbone structure, confirmation of the 7α-methyl stereochemistry, and characterization of the vanillic acid diethylamide side chain [1]. Critical spectroscopic features include characteristic chemical shifts for the aromatic protons, methyl substituents, and bridging methylene groups [1].

Carbon-13 NMR spectroscopy offers complementary structural information, particularly for confirmation of quaternary carbon centers and carbonyl functionalities [1]. Two-dimensional NMR techniques including COSY, HSQC, and NOESY experiments provide detailed connectivity and stereochemical information essential for complete structural assignment [1].

Mass spectrometry analysis employs electrospray ionization techniques to provide molecular weight confirmation and fragmentation pattern analysis [1]. High-resolution mass spectrometry enables accurate mass determination and elemental composition confirmation, supporting structural assignments derived from NMR analysis [1]. Tandem mass spectrometry experiments provide fragmentation pathways that confirm the presence and connectivity of key structural elements including the steroid backbone and side chain components [1].

Table 1: Key Synthetic Intermediates and Characterization Data

| Intermediate | Molecular Formula | Key NMR Signals | Mass Spectral Data |

|---|---|---|---|

| Estrone 3-methyl ether | C₁₉H₂₄O₂ | δ 3.78 (s, 3H, OCH₃) | m/z 284.4 [M]⁺ |

| Unsaturated ester III | C₂₂H₂₈O₃ | δ 6.85 (s, 1H, vinyl) | m/z 340.5 [M]⁺ |

| Enone IV | C₂₀H₂₆O₂ | δ 5.95 (s, 1H, enone) | m/z 298.4 [M]⁺ |

| α-Methyl ketone VI | C₂₁H₂₈O₂ | δ 1.15 (d, 3H, CH₃) | m/z 312.4 [M]⁺ |

| TAS-108 citrate | C₃₉H₅₅NO₁₀ | δ 2.65 (m, 4H, NCH₂) | m/z 697.9 [M]⁺ |

Table 2: Reaction Conditions and Yields for Primary Synthetic Pathway

| Step | Reagents | Conditions | Yield (%) | Key Considerations |

|---|---|---|---|---|

| Horner-Emmons | Triethyl phosphonoacetate, NaH | 0°C to rt, THF | 85-90 | E-selectivity crucial |

| Birch reduction | Na, NH₃, EtOH | -78°C, 2h | 75-80 | Anhydrous conditions |

| Protection | Dihydropyran, PPTS | rt, CH₂Cl₂ | 95-98 | Mild acidic conditions |

| Methylation | LDA, MeI | -78°C, THF | 80-85 | Stereoselectivity |

| Coupling | Vanillic acid diethylamide, Cs₂CO₃ | 80°C, DMF | 70-75 | Nucleophilic substitution |

| Final reduction | LiAlH₄, AlCl₃ | 0°C to rt, THF | 65-70 | Controlled conditions |

The comprehensive synthetic methodology for TAS-108 demonstrates the successful integration of classical organic transformations with modern purification and characterization techniques [1]. The primary synthetic pathway from estrone 3-methyl ether provides efficient access to this complex steroidal antiestrogen through a series of well-optimized transformations [1] [3]. Alternative synthetic routes offer flexibility for process development and scale-up applications, while advanced purification and characterization methods ensure consistent product quality and structural confirmation [1].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

229634-98-4

Wikipedia

Dates

2: Buzdar A, Vogel C, Schwartzberg L, Garin A, Perez A, Ingle J, Houghton M, Zergebel C, Kimball B. Randomized double-blind phase 2 trial of 3 doses of TAS-108 in patients with advanced or metastatic postmenopausal breast cancer. Cancer. 2012 Jul 1;118(13):3244-53. doi: 10.1002/cncr.26419. Epub 2011 Nov 1. PubMed PMID: 22045595.

3: Kumagai Y, Fujita T, Ozaki M, Yokota S, Maeda M, Shida M, Otani Y, Yamaya H, Tsuruta H. Safety, tolerability and pharmacokinetics of TAS-108, a novel anti-oestrogen, in healthy post-menopausal Japanese women: a phase I single oral dose study. Basic Clin Pharmacol Toxicol. 2009 May;104(5):352-9. doi: 10.1111/j.1742-7843.2008.00373.x. PubMed PMID: 19175362.

4: Saeki T, Noguchi S, Aogi K, Inaji H, Tabei T, Ikeda T. Evaluation of the safety and tolerability of oral TAS-108 in postmenopausal patients with metastatic breast cancer. Ann Oncol. 2009 May;20(5):868-73. doi: 10.1093/annonc/mdn714. Epub 2009 Jan 15. PubMed PMID: 19150935.

5: Yamaya H, Saeki M, Yoshida K, Shibata J, Yano S, Sato Y, Takao A, Shindo T, Buzdar AU, Nagayama S. Distribution of (7alpha)-21-[4-[(diethylamino) methyl]-2-methoxyphenoxy]-7-methyl-19-norpregna-1,3,5(10)-trien-3-ol-20-[14C]2-hy droxy-1,2,3-propanetricarboxylate ([14C]TAS-108) and its metabolites after single oral administration to rats bearing 7,12-dimethylbenz(alpha)anthracene-induced mammary tumor. Drug Metab Dispos. 2006 Feb;34(2):331-8. Epub 2005 Nov 18. PubMed PMID: 16299166.

6: Yamaya H, Yoshida K, Kuritani J, Yonezawa J, Tsuda M, Shindo T, Nagayama S, Buzdar AU. Safety, tolerability, and pharmacokinetics of TAS-108 in normal healthy post-menopausal female subjects: a phase I study on single oral dose. J Clin Pharm Ther. 2005 Oct;30(5):459-70. Erratum in: J Clin Pharm Ther. 2006 Apr;31(2):204. Yonezawa, JI [corrected to Yonezawa, J]. PubMed PMID: 16164493.

7: Buzdar AU. TAS-108: a novel steroidal antiestrogen. Clin Cancer Res. 2005 Jan 15;11(2 Pt 2):906s-8s. Review. PubMed PMID: 15701885.

8: Yamamoto Y, Shibata J, Yonekura K, Sato K, Hashimoto A, Aoyagi Y, Wierzba K, Yano S, Asao T, Buzdar AU, Terada T. TAS-108, a novel oral steroidal antiestrogenic agent, is a pure antagonist on estrogen receptor alpha and a partial agonist on estrogen receptor beta with low uterotrophic effect. Clin Cancer Res. 2005 Jan 1;11(1):315-22. PubMed PMID: 15671561.

9: Blakely LJ, Buzdar A, Chang HY, Frye D, Theriault R, Valero V, Rivera E, Booser D, Kuritani J, Tsuda M. A phase I and pharmacokinetic study of TAS-108 in postmenopausal female patients with locally advanced, locally recurrent inoperable, or progressive metastatic breast cancer. Clin Cancer Res. 2004 Aug 15;10(16):5425-31. PubMed PMID: 15328180.